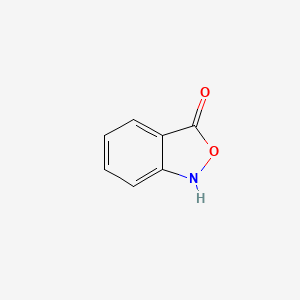

2,1-Benzisoxazol-3(1H)-one

Description

Foundational Significance within Heterocyclic Chemistry

Heterocyclic compounds, defined as cyclic structures containing at least one atom other than carbon within the ring, constitute more than half of all known organic compounds and are fundamental to many life processes. uomus.edu.iq Within this vast class of molecules, 2,1-benzisoxazoles, including the ketone-containing derivative 2,1-Benzisoxazol-3(1H)-one, are of particular interest. sciforum.netresearchgate.net The presence of both nitrogen and oxygen atoms in the five-membered ring fused to a benzene (B151609) ring imparts distinct chemical properties.

The structure of this compound features a labile N-O bond, which contributes to its reactivity and potential for tautomerism between ketone and enol forms. sciforum.net This inherent reactivity makes it a versatile starting material for the synthesis of other complex heterocyclic systems. nih.gov For instance, it can be a precursor for creating important pharmacophores like acridines, quinolines, and quinazolines. nih.gov

The synthesis of this compound itself has been a subject of study, with methods including the reduction of ortho-substituted nitro compounds and the decomposition of azides. sciforum.netnih.gov However, traditional methods often suffer from low yields or require harsh conditions. sciforum.netnih.gov More recent advancements have focused on developing milder and more efficient synthetic routes, such as photochemical cyclization of 2-azidobenzoic acids, which can be performed at room temperature. nih.govnih.gov

Current Landscape of Academic and Applied Research Focuses

The academic and applied research surrounding this compound and its derivatives is diverse, with significant efforts in medicinal chemistry and the development of novel synthetic methodologies.

Medicinal Chemistry Applications:

The benzisoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active natural products and synthetic compounds. nih.gov Derivatives of 2,1-benzisoxazole have shown a broad spectrum of pharmacological activities. nih.govorientjchem.org While this article will not detail specific therapeutic uses, the underlying chemical research is driven by the potential of these compounds in drug discovery. The embedded trisubstituted hydroxylamine (B1172632) moiety is of particular interest as a potential bioisostere. nih.gov

Recent research has focused on synthesizing novel derivatives and exploring their structure-activity relationships. For example, new methods have been developed for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from 2,1-benzisoxazolone precursors, highlighting the ongoing effort to expand the chemical space around this core structure for potential applications in medicinal chemistry. nih.govacs.org

Advancements in Synthetic Methodologies:

A significant portion of current research is dedicated to overcoming the challenges associated with the synthesis of 2,1-benzisoxazolones, such as their thermal instability and the low yields of traditional methods. sciforum.netnih.gov Key areas of investigation include:

Photochemical Cyclization: The use of light to induce the cyclization of 2-azidobenzoic acids has emerged as a mild and effective method for preparing 2,1-Benzisoxazol-3(1H)-ones. nih.govnih.govbeilstein-journals.org Research has optimized reaction conditions, such as solvent and the presence of a base, to improve yields. nih.govbeilstein-journals.org

Reductive Heterocyclization: Another common approach involves the reduction of ortho-substituted nitro compounds. nih.gov Recent studies have refined these methods, for example, by using rhodium on carbon with hydrazine (B178648) for the partial reduction of methyl 2-nitrobenzoates followed by cyclization. nih.govacs.org

Metal-Free Synthesis: There is a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final products. beilstein-journals.org

The following table summarizes some of the recent synthetic approaches towards this compound and its derivatives:

| Starting Material | Reagents/Conditions | Product | Key Findings | Reference |

| 2-Azidobenzoic acid | UV light (254 nm), Base (e.g., NaOH) | This compound | Base-mediated photochemical cyclization provides good yields under mild conditions. | nih.govbeilstein-journals.org |

| Methyl 2-nitrobenzoates | 1. Hydrazine, Rh/C2. Base | This compound | A practical, multi-step synthesis tolerating various substituents. | nih.govacs.org |

| 2-Nitrobenzoic acid | Zinc powder, NH4Cl, then H2SO4 | This compound | A traditional two-step synthesis with reported low yields. | sciforum.net |

These ongoing research efforts underscore the continued importance of this compound as a foundational heterocyclic compound, with its full potential still being actively explored in both academic and applied settings.

Structure

3D Structure

Properties

IUPAC Name |

1H-2,1-benzoxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAXXVSVFLEVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328729 | |

| Record name | 2,1-Benzisoxazol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31499-90-8 | |

| Record name | 2,1-Benzisoxazol-3(1H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1-Benzisoxazol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,1 Benzisoxazol 3 1h One and Its Derivatives

Photochemical Cyclization Approaches

Photochemical cyclization stands out as a key strategy for the synthesis of 2,1-benzisoxazol-3(1H)-ones. This approach leverages the reactivity of electronically excited states to facilitate ring formation under mild conditions, making it suitable for sensitive molecular frameworks. beilstein-journals.org

Intramolecular Photochemical Cyclization of 2-Azidobenzoic Acids

A prominent photochemical route to 2,1-benzisoxazol-3(1H)-one involves the intramolecular cyclization of 2-azidobenzoic acid. researchgate.net This reaction proceeds through the light-induced decomposition of the aromatic azide, leading to the formation of a highly reactive nitrene intermediate that subsequently cyclizes to yield the desired product. sciforum.net

The photolysis of 2-azidobenzoic acid initiates the formation of a singlet arylnitrene. sciforum.net This species is highly reactive and has a short lifetime. sciforum.net The key step in the formation of this compound is believed to be a 1,5-electrocyclization. beilstein-journals.org In this process, the electron-deficient singlet nitrene, acting as a Lewis acid, interacts with the carboxylate group (a Lewis base), which donates an electron lone pair to form the N–O bond. beilstein-journals.org

However, the singlet nitrene can also undergo intersystem crossing to a more stable triplet state. sciforum.netbeilstein-journals.org While this transition is spin-forbidden, it can still occur. beilstein-journals.org Triplet nitrenes have longer lifetimes and are less reactive in intramolecular cyclizations. sciforum.net Instead, they tend to react via bimolecular pathways, such as abstracting hydrogen atoms from the solvent to form primary amines (e.g., 2-aminobenzoic acid) or dimerizing to form azo compounds. sciforum.netbeilstein-journals.org The formation of these byproducts supports the involvement of nitrene intermediates in the photochemical cyclization of 2-azidobenzoic acid. sciforum.net

The wavelength of the actinic light used for irradiation significantly influences the efficiency of this compound formation. sciforum.netresearchgate.net Studies have shown that changing the light wavelength from 365 nm to 253.7 nm leads to an increase in the yield of the cyclized product. sciforum.netresearchgate.net This is attributed to the fact that the absorption of 2-azidobenzoic acid is stronger at 253.7 nm, while the absorption of the product, this compound, is less pronounced at this wavelength. sciforum.net

Irradiation at 365 nm can lead to a decrease in the yield of this compound due to secondary photolysis of the product itself. sciforum.netresearchgate.net This highlights the importance of selecting an appropriate wavelength to maximize the formation of the desired product and minimize its subsequent decomposition. sciforum.net

Table 1: Effect of Aryl Azide Concentration on Conversion This table is based on data for a related photochemical rearrangement and illustrates the general principle of concentration effects.

| Entry | [Aryl Azide] (M) | Conversion (%) | Isolated Yield (%) |

| 1 | 0.100 | 39 | 29 |

| 2 | 0.050 | 62 | 35 |

| 3 | 0.030 | 78 | 45 |

| 4 | 0.015 | 90 | 48 |

| Data derived from a study on the photochemical synthesis of 3H-azepinones in a continuous flow reactor. beilstein-journals.org |

The presence of a base plays a crucial role in the photochemical synthesis of 2,1-benzisoxazol-3(1H)-ones from 2-azidobenzoic acids. beilstein-journals.orgbeilstein-journals.orgnih.gov An essential step in the ring closure is the formation and subsequent photolysis of the 2-azidobenzoate anion. beilstein-journals.orgnih.gov Neutralization of the carboxylic acid by a base generates the carboxylate anion, which is a more effective nucleophile for the intramolecular cyclization. beilstein-journals.org

The addition of a base, such as sodium acetate (B1210297), has been shown to significantly increase the yield of the cyclized product. beilstein-journals.org For instance, the photolysis of 2-azidobenzoic acid in ethanol (B145695) resulted in a 35% yield of this compound, which increased to 40% with the addition of a base. beilstein-journals.org The use of one equivalent of the base is generally sufficient, with no further improvement in yield observed with larger amounts. researchgate.net

Table 2: Screening of Bases for the Synthesis of this compound (2a) from 2-Azidobenzoic Acid (1a) This table summarizes the effect of different bases on the reaction yield.

| Entry | Base | Solvent | Yield of 2a (%) |

| 1 | - | EtOH | 35 |

| 2 | NaOH | EtOH | 40 |

| 3 | KOH | EtOH | 39 |

| 4 | Na2CO3 | EtOH | 40 |

| 5 | K2CO3 | EtOH | 38 |

| 6 | NaOAc | EtOH | 40 |

| Data adapted from a study on base-mediated photochemical cyclization. beilstein-journals.org |

Under certain photolysis conditions, secondary reactions can occur, leading to the formation of decomposition products. sciforum.netresearchgate.net A common byproduct of the photochemical reaction of 2-azidobenzoic acid is 2-aminobenzoic acid. sciforum.net The formation of this primary amine is typically associated with the triplet nitrene pathway, where the triplet nitrene abstracts hydrogen atoms from the solvent. sciforum.netbeilstein-journals.org

Furthermore, the desired product, this compound, can itself undergo secondary photolysis, especially under prolonged irradiation or at certain wavelengths (e.g., 365 nm). sciforum.netresearchgate.net This secondary decomposition can also contribute to the formation of 2-aminobenzoic acid. sciforum.net The proposed mechanism for this secondary photolysis involves the formation of singlet carboxyaminyl biradicals, which can then rearrange to a nitrene from the triplet state and abstract hydrogen atoms to yield the primary amine. sciforum.net The formation of other byproducts, such as 2,2'-dicarboxyazobenzene, has also been reported. sciforum.net

Reductive Cyclization Strategies

Reductive cyclization is a prominent approach for synthesizing the this compound core. These methods typically involve the reduction of a nitro group to a hydroxylamine (B1172632), which then undergoes intramolecular cyclization.

Synthesis from Substituted Methyl 2-Nitrobenzoates via Hydroxylamines

A practical and effective method for synthesizing 2,1-benzisoxazol-3(1H)-ones starts from readily available substituted methyl 2-nitrobenzoates. acs.orgnih.govnih.govresearchgate.net This multi-step process involves the selective reduction of the nitro group followed by a base-mediated cyclization. acs.orgnih.govnih.govresearchgate.net

The selective reduction of the nitro group in substituted methyl 2-nitrobenzoates to the corresponding hydroxylamines is a critical step. acs.orgnih.govnih.govresearchgate.net While various reducing agents can be employed, a combination of rhodium on carbon (Rh/C) as a catalyst and hydrazine (B178648) has proven to be particularly effective. acs.orgnih.govresearchgate.netchemistryviews.org This system offers high yields and minimizes the over-reduction of the nitro group to the aniline, which can be a significant side reaction with other methods like using zinc and ammonium (B1175870) chloride. acs.orgnih.gov The use of Rh/C and hydrazine allows for a clean conversion to the desired hydroxylamine intermediate. acs.orgnih.govresearchgate.net

For instance, the reduction of methyl 4-nitrobenzoate (B1230335) using 5% Rh/C and hydrazine monohydrate in anhydrous tetrahydrofuran (B95107) at 0 °C leads to the formation of methyl 4-(N-hydroxyamino)benzoate. nih.gov

Following the selective reduction, the resulting hydroxylamine undergoes intramolecular cyclization to form the this compound ring system. acs.orgnih.govnih.govresearchgate.net This cyclization is typically facilitated by a base. acs.orgnih.govnih.govresearchgate.net In some procedures, simply washing the crude reaction mixture from the reduction step with a 1 M sodium hydroxide (B78521) (NaOH) solution is sufficient to induce cyclization, providing the 2,1-benzisoxazol-3(1H)-ones in a one-pot, two-step sequence. acs.orgresearchgate.net These cyclic O-acyl N-aryl hydroxylamines are noted to be somewhat unstable, decomposing over a couple of days under ambient conditions, thus they are often used immediately in subsequent steps without purification. acs.orgnih.govresearchgate.net

Table 1: Synthesis of Substituted 2,1-Benzisoxazol-3(1H)-ones

| Starting Material (Substituted Methyl 2-Nitrobenzoate) | Product (Substituted this compound) | Yield | Reference |

| Methyl 2-nitrobenzoate | This compound | Moderate to Good | acs.orgnih.gov |

| Substituted Methyl 2-nitrobenzoates (with electron-donating groups) | Corresponding substituted 2,1-Benzisoxazol-3(1H)-ones | Moderate to Good | acs.orgnih.gov |

| Substituted Methyl 2-nitrobenzoates (with electron-withdrawing groups) | Corresponding substituted 2,1-Benzisoxazol-3(1H)-ones | Moderate to Good | acs.orgnih.gov |

Stannous Chloride Mediated Tandem Reduction–Heterocyclization of 2-Nitroacylbenzenes under Neutral Conditions

An alternative approach for the synthesis of 2,1-benzisoxazoles involves the use of stannous chloride (SnCl₂). researchgate.netresearchgate.net Traditionally, the reductive heterocyclization of 2-nitroacylbenzenes to form 2,1-benzisoxazoles (also known as anthranils) was carried out using tin (Sn) or stannous chloride in concentrated hydrochloric acid. researchgate.net However, these harsh acidic conditions are not compatible with acid-sensitive functional groups. researchgate.net

A milder method utilizes stannous chloride dihydrate (SnCl₂·2H₂O) in a 1:1 mixture of ethyl acetate and methanol. researchgate.net This system effectively mediates the tandem reduction and heterocyclization of a variety of 2-nitroacylbenzenes to their corresponding 2,1-benzisoxazoles in good to excellent yields under essentially neutral conditions. researchgate.net This method has been applied to the synthesis of various substituted 2,1-benzisoxazoles. tandfonline.comnih.govsemanticscholar.org

Kinetic Studies of Intramolecular Alcohol Displacement from o-Hydroxyaminobenzoates

The kinetics of the formation of this compound from esters of o-hydroxyaminobenzoic acid have been investigated to understand the mechanism of the intramolecular cyclization. rsc.orgrsc.org These studies focus on the liberation of an alcohol from the ester group as the ring closes.

The research shows that in alkaline solutions, the reactions are very rapid. rsc.orgrsc.org The displacement of the alcohol from the hydroxyamino-esters in a dilute alkali environment occurs approximately 10,000 times faster than from the corresponding unsubstituted benzoates. rsc.orgrsc.orgresearchgate.net This significant rate enhancement is consistent with a rate-determining step involving the reaction between the anion of the hydroxylamino group and the adjacent ester group. rsc.orgrsc.org The pKa for the ionization of the hydroxylamino group in various esters was determined to be around 12.0. rsc.orgrsc.org

In acidic solutions, the reactions are considerably slower. rsc.orgrsc.org However, when compared to the acid-catalyzed hydrolysis of unsubstituted benzoates, the data still suggest direct involvement of the hydroxylamino group in the reaction. rsc.orgrsc.org The pKa of the resulting this compound product was measured to be 7.63. rsc.org

Emerging and Specialized Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of novel pathways to the 2,1-benzisoxazole scaffold, moving beyond classical methods. These emerging routes often employ unique starting materials and catalytic systems to achieve the desired molecular architecture under milder and more efficient conditions.

Condensation Reactions of Nitroaromatic Substrates with Arylacetonitriles

A significant method for synthesizing 3-aryl-2,1-benzisoxazoles involves the condensation of nitroaromatic compounds with substrates containing an active methylene (B1212753) group, such as arylacetonitriles. nih.govnih.gov This transformation can be performed in aprotic media using a combination of a strong base, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK), and a silylating agent such as trialkylchlorosilane. nih.gov Alternatively, the reaction proceeds by heating the reactants in an alcoholic alkaline medium. nih.gov

The mechanism involves the initial addition of the arylacetonitrile carbanion to the nitroarene at the ortho-position relative to the nitro group, forming a σH-adduct. nih.govsorbonne-universite.fr In protic conditions, this adduct is believed to transform into a nitroso intermediate, which then undergoes intramolecular cyclization to form the isoxazole (B147169) ring. nih.govresearchgate.net In aprotic media, an alternative pathway is proposed where the σH-adduct is bis-silylated, leading to the formation of the benzisoxazole ring. researchgate.net The reaction's success is often dependent on the presence of an electron-withdrawing substituent at the para-position of the nitroarene, while donor groups can inhibit the reaction. nih.gov

Table 1: Synthesis of 2,1-Benzisoxazole Derivatives via Condensation of Nitroarenes and Arylacetonitriles

| Nitroarene Substrate | Arylacetonitrile Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Chloro-4-nitrobenzene | Phenylacetonitrile | 5-Chloro-3-phenyl-2,1-benzisoxazole | 72 | nih.gov |

| 1-Nitro-4-(trifluoromethyl)benzene | Phenylacetonitrile | 3-Phenyl-5-(trifluoromethyl)-2,1-benzisoxazole | 79 | nih.gov |

| 4-Nitrobenzonitrile | (4-Chlorophenyl)acetonitrile | 5-Cyano-3-(4-chlorophenyl)-2,1-benzisoxazole | 85 | nih.gov |

Lewis Acid Catalyzed Annulation Reactions Involving Nitrosobenzenes and Aldehydes

A novel and atom-economical approach to the 2,1-benzisoxazole scaffold is the Lewis acid-catalyzed annulation of nitrosoarenes and glyoxylate (B1226380) esters. nih.govfigshare.com This method represents a convergent route that utilizes previously unexplored starting materials. nih.gov The reaction is typically catalyzed by boron trifluoride etherate (BF₃·Et₂O) and proceeds under convenient benchtop conditions. nih.gov

Mechanistic studies, including ¹⁸O labeling, have shown that the reaction likely proceeds through an unusual umpolung (polarity reversal) addition of the glyoxylate to the nitrosobenzene (B162901) with high O-selectivity. nih.govfigshare.com This is followed by a novel type of Friedel–Crafts cyclization to form the 2,1-benzisoxazole ring. nih.gov The process is efficient for a range of electron-neutral, electron-rich, and moderately electron-deficient nitrosobenzenes, yielding the products in moderate to high yields. nih.gov

Table 2: BF₃·Et₂O-Catalyzed Synthesis of 2,1-Benzisoxazoles

| Nitrosobenzene Substrate | Glyoxylate Ester | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrosobenzene | Ethyl glyoxylate | Ethyl 2,1-benzisoxazole-3-carboxylate | 75 | nih.gov |

| 1-Methyl-4-nitrosobenzene | Ethyl glyoxylate | Ethyl 5-methyl-2,1-benzisoxazole-3-carboxylate | 82 | nih.gov |

| 1-Methoxy-4-nitrosobenzene | Ethyl glyoxylate | Ethyl 5-methoxy-2,1-benzisoxazole-3-carboxylate | 90 | nih.gov |

Derivatization from 5-(2-Nitrobenzylidene)(thio)barbiturates

An efficient and mild alternative procedure for preparing 3-substituted-2,1-benzisoxazoles utilizes 5-(2-nitrobenzylidene)barbiturates or their thio-analogs as starting materials. academie-sciences.frresearchgate.net This method involves a reductive intramolecular heterocyclization, which is proposed to occur via a nitroso intermediate. researchgate.net The reaction provides moderate to good yields (51-82%) and benefits from simple, mild conditions and readily accessible starting materials. academie-sciences.frresearchgate.net

The proposed mechanism suggests that the reduction of the nitro group leads to an intermediate that cyclizes onto the adjacent carbonyl group of the barbiturate (B1230296) ring system. academie-sciences.fr Subsequent rearrangement and elimination steps result in the formation of the stable 2,1-benzisoxazole ring. academie-sciences.fr This method has been optimized by evaluating different reducing agents, additives, solvents, and reaction times to improve yields, which can reach up to 87%. researchgate.net

Table 3: Synthesis of 2,1-Benzisoxazoles from 5-(2-Nitrobenzylidene)barbiturates

| Barbiturate Precursor | Product | Yield (%) | Reference |

|---|---|---|---|

| 5-(2-Nitrobenzylidene)barbituric acid | 5-(2,1-Benzisoxazol-3-yl)barbituric acid | 82 | academie-sciences.fr |

| 5-(2-Nitrobenzylidene)-1,3-dimethylbarbituric acid | 5-(2,1-Benzisoxazol-3-yl)-1,3-dimethylbarbituric acid | 75 | academie-sciences.fr |

| 5-(2-Nitrobenzylidene)thiobarbituric acid | 5-(2,1-Benzisoxazol-3-yl)thiobarbituric acid | 68 | academie-sciences.fr |

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgresearchgate.net This eco-friendly technique has been successfully applied to the synthesis of benzisoxazole derivatives. orientjchem.org

In one application, 1,2-benzisoxazole (B1199462) derivatives were synthesized from 2-hydroxyaryl ketoximes under microwave irradiation in the presence of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH). researchgate.net This method offers significant advantages, including extremely short reaction times (30-60 seconds) and excellent yields (85-96%). researchgate.net The use of an ionic liquid as a catalyst and reaction medium contributes to the "green" credentials of the process, and the ionic liquid can be recycled and reused without significant loss of activity. researchgate.net While this specific example yields 1,2-benzisoxazoles, the principles of MAOS are broadly applicable and represent a promising avenue for the efficient synthesis of 2,1-benzisoxazole isomers as well. orientjchem.orgacgpubs.org

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzisoxazole Derivatives

| Reactants | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Dimedone, Benzaldehyde, Hydroxylamine HCl | Microwave | 9 min | 75-86 | orientjchem.org |

| 2-Hydroxyacetophenone oxime | Microwave with [bmim]OH | 30 sec | 96 | researchgate.net |

| 2-Hydroxyacetophenone oxime | Conventional (Reflux in Acetonitrile) | 5 hours | 20 | researchgate.net |

Chemical Reactivity and Strategic Functionalization of the 2,1 Benzisoxazol 3 1h One Scaffold

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the 2,1-benzisoxazol-3(1H)-one is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the heterocyclic portion of the molecule play a crucial role in determining the regioselectivity of these reactions.

Regioselective Functionalization at 5- and 7-Positions (e.g., Iodination)

The isoxazolone ring is an ortho-, para-directing group, activating the benzene ring towards electrophilic attack. However, the nitrogen and oxygen atoms within the heterocycle also exert electronic effects that influence the precise positions of substitution. Research has shown that electrophilic substitution, such as iodination, preferentially occurs at the 5- and 7-positions of the this compound core.

For instance, the synthesis of 5,7-diiodo-2,1-benzisoxazol-3(1H)-one can be achieved through direct iodination of the parent compound. The reaction conditions for such transformations are critical to control the degree of substitution and prevent side reactions.

| Reactant | Reagent | Position of Substitution | Product |

|---|---|---|---|

| This compound | Iodine | 5- and 7-positions | 5,7-Diiodo-2,1-benzisoxazol-3(1H)-one |

Ring Reduction Chemistry of the Isoxazolone Heterocycle

The isoxazolone ring of this compound can undergo reduction to yield 1,3-dihydro-2,1-benzisoxazole structures, which are also of significant interest in medicinal chemistry. This transformation alters the electronic and conformational properties of the scaffold, providing access to a different region of chemical space.

Catalytic Hydrogenation to 1,3-Dihydro-2,1-benzisoxazole Structures (e.g., H₂/Pd-C)

Catalytic hydrogenation is a common method for the reduction of the isoxazolone ring. The use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd-C) catalyst is an effective protocol for this transformation. nih.gov This reaction proceeds via the cleavage of the N-O bond, followed by the reduction of the resulting imine intermediate. nih.gov The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields of the desired 1,3-dihydro-2,1-benzisoxazole product.

| Substrate | Reagents | Product |

|---|---|---|

| This compound | H₂, Pd-C | 1,3-Dihydro-2,1-benzisoxazole |

Characterization of Reduced Products and Conformational Analysis

The characterization of the 1,3-dihydro-2,1-benzisoxazole products is typically carried out using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the structure and connectivity of the reduced molecule.

Conformational analysis of these reduced products is also important for understanding their three-dimensional shape and how they might interact with biological targets. Computational modeling and X-ray crystallography can be employed to determine the preferred conformations of the dihydro-benzisoxazole ring system.

N-Substitution Reactions

The nitrogen atom of the this compound scaffold is a key site for functionalization. N-substitution reactions allow for the introduction of a wide variety of alkyl and aryl groups, which can significantly impact the pharmacological properties of the resulting compounds.

Synthesis of N-Alkyl Benzisoxazol-3(1H)-ones via Alkylation

The synthesis of N-alkyl benzisoxazol-3(1H)-ones is typically achieved through alkylation reactions. acs.orgnih.govnih.govresearchgate.net This involves treating the parent this compound with an alkylating agent, such as an alkyl halide or tosylate, in the presence of a base. beilstein-journals.org The base deprotonates the nitrogen atom, generating a nucleophilic anion that then reacts with the electrophilic alkylating agent.

The choice of base and solvent is crucial for the success of these reactions. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation. beilstein-journals.org The reaction can be performed in a variety of aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

| Reactant | Alkylating Agent | Base | Product |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., R-Br) | Sodium Hydride (NaH) | N-Alkyl-2,1-benzisoxazol-3(1H)-one |

Scope and Limitations of Electrophiles in N-Alkylation

The nitrogen atom of the this compound scaffold can be readily functionalized via N-alkylation under basic conditions. This reaction allows for the introduction of various substituents, significantly modifying the properties of the parent molecule. However, the success and yield of this transformation are highly dependent on the nature of the electrophile employed.

Research into the synthesis of N-alkyl benzisoxazol-3(1H)-ones has demonstrated that certain classes of electrophiles are particularly effective. Specifically, benzylic and allylic halides react efficiently to provide the corresponding N-substituted products in moderate to good yields. nih.gov Primary alkyl halides, such as alkyl iodides, are also suitable electrophiles for this transformation, resulting in fair yields of the N-alkylated product. nih.govlibretexts.org The reaction is compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring of the benzisoxazolone core. libretexts.org

Conversely, the scope of the reaction is limited with respect to sterically hindered electrophiles. Attempts to use secondary alkyl halides have thus far been unsuccessful in producing useful yields of the desired N-alkylated products. nih.govlibretexts.org This limitation suggests that the reaction is sensitive to steric hindrance at the electrophilic carbon center, which likely impedes the nucleophilic attack by the benzisoxazolone nitrogen anion.

| Electrophile Class | Reactivity/Yield | Reference |

|---|---|---|

| Benzylic Halides | Moderate to Good | nih.govlibretexts.org |

| Allylic Halides | Moderate to Good | nih.govlibretexts.org |

| Primary Alkyl Halides (e.g., Iodides) | Fair | nih.govlibretexts.org |

| Secondary Alkyl Halides | Poor / No useful yield | nih.govlibretexts.org |

Coordination Chemistry and Catalytic Applications

While the broader class of benzisoxazole derivatives has been explored for coordination with various transition metals, specific studies detailing the formation of transition metal complexes with the this compound scaffold, particularly with copper (II) and iron (III), are not extensively documented in the surveyed scientific literature. The potential for the carbonyl oxygen and the heterocyclic nitrogen or oxygen atoms to act as coordination sites exists, but detailed reports on the synthesis and characterization of such specific complexes are sparse.

Consistent with the limited information on the formation of its transition metal complexes, the catalytic activity of this compound-metal complexes in organic transformations such as oxidation reactions has not been specifically reported. The catalytic potential of such complexes would be contingent on their successful synthesis and stability, which remains an area for future investigation.

Intramolecular Rearrangements and Decomposition Pathways

The this compound molecule is susceptible to photochemical decomposition. This process is often considered a secondary event following its synthesis via the photochemical cyclization of 2-azidobenzoic acid precursors. nih.gov The formation of the this compound ring from 2-azidobenzoate anions proceeds through the generation of a singlet nitrene intermediate, followed by a 1,5-electrocyclization. nih.gov

However, the product itself can absorb light, leading to further reactions. The secondary photolysis, or decomposition, of this compound has been observed to yield 2-aminobenzoic acid as a major product. The proposed mechanism for this decomposition involves the cleavage of the labile N–O bond. This cleavage can form a singlet carboxyaminyl biradical, which may rearrange into a nitrene from the triplet state. This highly reactive intermediate can then abstract hydrogen atoms from the solvent to form the final 2-aminobenzoic acid product. frontiersin.org The yield of this decomposition product can be influenced by the irradiation wavelength and duration. frontiersin.org

The structure of this compound contains a carbonyl group within a heterocyclic ring, making it susceptible to tautomerism. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org In this specific ring system, keto-enol tautomerism is possible.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nitrogen-15 (¹⁵N) NMR for Discrimination of Isomeric Forms

Nitrogen-15 (¹⁵N) NMR spectroscopy serves as a powerful tool for distinguishing between the isomeric forms of benzisoxazole. The chemical shift of the nitrogen atom is highly sensitive to its electronic environment, allowing for clear differentiation between 1,2-benzisoxazole (B1199462) and 2,1-benzisoxazole isomers. thieme-connect.de For instance, 1,2-benzisoxazole exhibits a nitrogen shielding of +27 ppm relative to an external nitromethane (B149229) standard, while the 2,1-benzisoxazole isomer shows a shielding of +8 ppm. thieme-connect.de This significant difference in chemical shifts provides a more definitive means of isomer discrimination compared to ¹H and ¹³C NMR. thieme-connect.de

The ¹⁵N NMR chemical shifts are also sensitive to substituent effects on the pyridine (B92270) N-oxide ring. scispace.com Deshielding of the ring nitrogen can be observed with the introduction of certain functional groups, a phenomenon that reflects the resonance interactions within the molecule. scispace.com

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com It is used to identify adjacent protons within the molecule, helping to piece together the spin systems of the aromatic ring. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. epfl.ch

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 2,1-Benzisoxazol-3(1H)-one by analyzing its molecular vibrations. lmu.edu The IR spectrum of this compound displays characteristic absorption bands corresponding to specific bonds.

A study on the photolysis of 2-azidobenzoic acid in 96% ethanol (B145695) showed a decrease in the asymmetric stretching vibration of the azido (B1232118) group at 2134 cm⁻¹ and a corresponding growth of the carbonyl group peak at 1740 cm⁻¹, indicating the formation of this compound. sciforum.net Another analysis identified IR peaks for this compound at 3127.12 cm⁻¹ (N-H), 1743.66 and 1719.07 cm⁻¹ (C=O), and 1068.61 cm⁻¹ (C-O). sciforum.net

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3127.12 | sciforum.net |

| C=O | Stretching | 1743.66, 1719.07 | sciforum.net |

| C-O | Stretching | 1068.61 | sciforum.net |

These vibrational frequencies provide clear evidence for the presence of the lactam (cyclic amide) and ether functionalities within the molecule. fiveable.me

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which offers further structural clues. chemguide.co.uk The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the molecular weight is 135.12 g/mol . nih.gov

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecular ion into smaller, characteristic ions. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that can be used for identification. libretexts.org In one analysis, the gas chromatography-mass spectrometry (GC-MS) of this compound revealed a molecular ion at m/z 134.9 and significant fragments at m/z 119, 104, 91, 79, 64, 61, 50, and 38. sciforum.net The fragmentation of the related 2,1-benzisoxazole (anthranil) results in a base peak at m/z 91 and other fragments at m/z 64 and 119. nist.gov

Table 2: Mass Spectrometry Data for this compound

| m/z | Putative Fragment | Reference |

| 134.9 | [M]+ | sciforum.net |

| 119 | [M-O]+ or [M-NH]+ | sciforum.net |

| 104 | [M-CO-H]+ | sciforum.net |

| 91 | [C₆H₅N]+ | sciforum.net |

| 79 | [C₆H₅O]+ | sciforum.net |

| 64 | [C₅H₄]+ | sciforum.net |

The analysis of these fragments helps to confirm the elemental composition and connectivity of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system.

In acetonitrile, this compound exhibits absorption maxima at 213 nm (log ε = 4.17) and 306 nm (log ε = 3.31). sciforum.net The UV-Vis spectrum of its precursor, 2-azidobenzoic acid, shows maxima at 221 nm (log ε = 4.29), 255 nm (log ε = 3.99), and 296 nm (log ε = 3.43). sciforum.net The comparison of these spectra is useful in monitoring the conversion of the starting material to the product. sciforum.net

Table 3: UV-Vis Absorption Data for this compound in Acetonitrile

| λmax (nm) | Molar Absorptivity (log ε) | Reference |

| 213 | 4.17 | sciforum.net |

| 306 | 3.31 | sciforum.net |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Kinetic Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. torontech.com It is routinely employed to assess the purity of synthesized this compound and to monitor the progress of reactions for its synthesis. nih.govfishersci.com

In the synthesis of this compound via the photochemical cyclization of 2-azidobenzoic acid, HPLC is used to track the decrease of the starting material and the formation of the product over time. researchgate.net This allows for the determination of reaction kinetics and the optimization of reaction conditions, such as irradiation wavelength and starting material concentration. sciforum.netresearchgate.net For instance, it was found that the yield of this compound increased when the irradiation wavelength was changed from 365 nm to 253.7 nm. sciforum.netresearchgate.net HPLC can also be used to detect and quantify any byproducts or impurities formed during the reaction. bridgewater.edu

A gradient reversed-phase HPLC method has been developed for the analysis of related substances in zonisamide (B549257), a derivative of 1,2-benzisoxazole. nih.gov This demonstrates the utility of HPLC in the quality control of benzisoxazole-containing pharmaceuticals.

Computational Chemistry and Theoretical Investigations of 2,1 Benzisoxazol 3 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. fraunhofer.de For 2,1-Benzisoxazol-3(1H)-one and related compounds, DFT calculations have been instrumental in validating reaction pathways, predicting spectroscopic parameters, and assessing the energetics of synthetic routes. fraunhofer.ded-nb.info

DFT calculations are crucial for elucidating the complex mechanisms of chemical reactions, including the formation of the 2,1-benzisoxazolone core. fraunhofer.de One significant synthetic route involves the photochemical cyclization of 2-azidobenzoic acids. nih.govnih.gov Theoretical studies help to validate the proposed mechanism, which proceeds through the formation of a highly reactive singlet nitrene intermediate. nih.gov

DFT has become a reliable tool for the accurate prediction of NMR chemical shifts (¹H and ¹³C) for organic molecules. d-nb.info The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding constants, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov A strong linear correlation between theoretically calculated and experimentally measured chemical shifts provides confidence in both the structural assignment and the computational methodology. mdpi.com

For complex molecules, it is often necessary to consider multiple stable conformers and their relative populations based on the Boltzmann distribution to achieve high accuracy in predicted NMR spectra. d-nb.info Various functionals (e.g., B3LYP, M06-2X, ωB97XD) and basis sets (e.g., 6-311+G(2d,p), TZVP) can be employed, and their accuracy can be benchmarked against experimental data. nih.govmdpi.com While specific DFT studies on the NMR prediction for the parent this compound are not widely published, the established methodologies are directly applicable. Experimental NMR data for derivatives, such as those shown in the table below, serve as excellent benchmarks for such theoretical predictions. nih.gov

| Compound | ¹H NMR (DMSO-d₆) δ ppm | ¹³C NMR (DMSO-d₆) δ ppm | Source |

|---|---|---|---|

| 5-Chloro-6-(5-methyl-1,2,4-oxadiazol-3-yl)-3-phenylbenzo[c]isoxazole | 8.52 (s, 1H), 8.22 (d, J = 22.5 Hz, 3H), 7.71 – 7.62 (m, 3H), 2.74 (s, 3H) | 177.8, 166.7, 165.5, 155.7, 131.8, 130.2, 130.0, 127.7, 127.3, 127.1, 123.0, 120.2, 114.4, 12.4 | nih.gov |

| 3-(3-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole | 8.11—8.05 (m, 2H), 7.93 (t, J = 1.2 Hz, 1H), 7.72—7.65 (m, 2H), 7.65—7.58 (m, 1H), 7.49 (dd, J = 9.3, 1.5 Hz, 1H), 4.09—3.98 (m, 2H), 3.87–3.74 (m, 2H), 1.64 (s, 3H) | 164.79, 157.59, 140.35, 131.24, 130.69, 130.19, 127.85, 126.98, 116.23, 115.78, 113.74, 108.23, 64.72, 26.90 | nih.gov |

| 6-Dichloro-3-phenylbenzo[c]isoxazole | 8.55 (s, 1H), 8.20 (s, 1H), 8.16 (dd, J = 7.4, 2.1 Hz, 2H), 7.71—7.58 (m, 3H) | 165.4, 156.3, 135.4, 131.8, 130.1, 128.5, 127.3, 127.0, 122.8, 116.7, 113.1 | nih.gov |

| 5-(1,3-Dioxolan-2-yl)-3-phenylbenzo[c]isoxazole | 8.17—8.08 (m, 3H), 7.75—7.63 (m, 3H), 7.63 – 7.56 (m, 1H), 7.46 (d, J = 9.3 Hz, 1H), 5.82 (s, 1H), 4.20—4.04 (m, 2H), 4.04—3.93 (m, 2H) | 165.1, 158.0, 135.5, 131.4, 130.5, 130.1, 127.7, 127.0, 120.1, 115.9, 113.6, 103.1, 65.6 | nih.gov |

DFT calculations provide access to key thermodynamic and kinetic data, such as reaction enthalpies, free energies, and activation barriers. fraunhofer.de This information is vital for assessing the feasibility of a proposed synthetic pathway and for optimizing reaction conditions.

In the photochemical synthesis of 2,1-benzisoxazol-3(1H)-ones from 2-azidobenzoic acids, the reaction conditions are mild (room temperature), which is necessary because many substituted 2,1-benzisoxazoles are thermally labile. nih.gov Theoretical calculations can rationalize why certain pathways are favored under these conditions. For instance, in the conformer-specific reaction of triplet 2-formyl-3-fluorophenylnitrene, the kinetics were found to be temperature-independent between 10 and 20 K, which is a clear sign of a tunneling-controlled process. nih.gov DFT calculations confirmed a reaction barrier of ~5 kcal/mol for the isomerization between the two precursor conformers, but this barrier was wide enough to prevent tunneling, thus isolating the two reaction pathways. acs.org This demonstrates how computational studies can reveal subtle kinetic controls that dictate product outcomes. nih.gov

| Reaction | Product | Rate Constant (k) | Half-life (t₁/₂) |

|---|---|---|---|

| syn-Conformer → | 3-Fluoro-2,1-benzisoxazole | ~1 × 10⁻³ s⁻¹ | ~11 min |

| anti-Conformer → | 2-Fluoro-6-imino-2,4-cyclohexadien-1-ketene | ~6 × 10⁻³ s⁻¹ | ~2 min |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations generate a time-series of molecular conformations, providing insight into the dynamic behavior of molecules in solution. mdpi.com This technique is particularly useful for exploring conformational preferences and the energy barriers associated with bond rotations. mdpi.com

The flexibility of a molecule, defined by rotations around its single bonds, is critical to its function and reactivity. MD simulations can be used to calculate rotational energy barriers, which determine whether bond rotation is fast (low barrier) or restricted (high barrier) on the NMR timescale.

For the 2,1-benzisoxazole system, a key area of interest would be the rotation around the N–O bond and the conformational preferences of substituents on the ring system. While specific MD studies on the N-O bond rotation of the parent this compound are scarce, studies on its precursors are highly informative. In the case of triplet 2-formyl-3-fluorophenylnitrene, DFT calculations showed that the energy barrier for interconversion between the syn and anti conformers (rotation around the C-C bond connecting the ring to the formyl group) was lower than the barriers for subsequent reactions. nih.gov However, no interconversion was observed experimentally, and calculations revealed the barrier was too wide for efficient tunneling. acs.orgnih.gov This indicates a high effective barrier under the experimental conditions, locking the molecule into specific conformations that then dictate the final product. nih.gov Such insights are crucial for understanding how conformational preferences can control reaction selectivity.

Electronic Structure Characterization and Reactivity Prediction

Understanding the electronic structure of this compound is essential for predicting its chemical reactivity. DFT calculations are used to determine a range of electronic properties and reactivity descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. researchgate.net

Other calculated descriptors, such as molecular electrostatic potential (MSEP) maps, electronegativity, chemical hardness, and Fukui functions, help to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, a theoretical study on benzoxazole (B165842) and its derivatives used these descriptors to evaluate reactivity. researchgate.net A similar DFT study on 2,1-benzisoxazole investigated its interaction with explicit water molecules, modeling its behavior in an aqueous biological environment. The calculations focused on protonation and deprotonation enthalpies, identifying the most acidic and basic sites within the molecule, which is fundamental to its interaction with biological targets. Such studies can determine that the stability of solvated complexes depends on factors like intermolecular hydrogen bonding and the proton affinity of the atoms involved. This information is invaluable for predicting how the molecule will behave in different chemical environments and for designing derivatives with tailored reactivity. researchgate.net

Exploration of Biological and Materials Science Applications of 2,1 Benzisoxazol 3 1h One Derivatives Excluding Clinical Trials and Safety Data

Role as a Prominent Pharmacophore and Privileged Scaffold in Medicinal Chemistry

The 2,1-benzisoxazole core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.gov This designation is attributed to its versatile binding properties and its presence in a multitude of biologically active compounds. nih.govresearchgate.nettandfonline.com The benzisoxazole template serves as a fundamental backbone for designing potent and selective ligands that can interact with a wide range of biological targets. nih.govresearchgate.net Its significance is underscored by its incorporation into various therapeutic agents. researchgate.nettandfonline.com The unique structure of the benzisoxazole scaffold contributes to its impressive potential in developing agents with antimicrobial, anti-inflammatory, and other biological activities. nih.govnih.govresearchgate.net The continued emergence of highly active compounds containing this scaffold suggests its ongoing importance in drug discovery. nih.govnih.gov

Strategic Design and Synthesis of Novel Derivatives for Bioactivity Profiling

The inherent biological potential of the 2,1-benzisoxazole nucleus has spurred the strategic design and synthesis of a diverse array of derivatives to explore and optimize their bioactivity. nih.govbeilstein-journals.org Researchers employ various synthetic methodologies to create new analogues, aiming to enhance their pharmacological profiles. researchgate.net

Several synthetic routes have been developed to access the 2,1-benzisoxazol-3(1H)-one core and its derivatives. A common approach involves the reductive heterocyclization of ortho-substituted nitro compounds. beilstein-journals.org For instance, the partial reduction of o-nitrobenzoates using reagents like zinc and ammonium (B1175870) chloride, followed by a base-mediated cyclization, can yield 2,1-benzisoxazol-3(1H)-ones. nih.gov Another method utilizes a rhodium on carbon (Rh/C) catalyst with hydrazine (B178648) for the partial nitro reduction, followed by cyclization. nih.govacs.org

Photochemical methods also offer a pathway to these compounds. The base-mediated photochemical cyclization of 2-azidobenzoic acids has been reported to form 2,1-benzisoxazol-3(1H)-ones. beilstein-journals.orgsciforum.net The efficiency of this reaction can be influenced by the solvent and the wavelength of the UV light used. sciforum.net

Once the core structure is obtained, further modifications are introduced to create novel derivatives. For example, N-alkylation of 2,1-benzisoxazol-3(1H)-ones can be achieved under basic conditions to generate N-alkylated products. nih.govacs.org These synthetic strategies allow for the creation of libraries of compounds that can be screened for various biological activities.

Development of Bioisosteres Based on the Core Structure

Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties to create a new compound with similar or improved biological activity, is a key strategy in drug design. The this compound scaffold has been utilized in the development of bioisosteres.

The embedded trisubstituted hydroxylamine (B1172632) moiety within the 2,1-benzisoxazolone structure is of particular interest as a potential bioisostere in medicinal chemistry. acs.org Bioisosteric replacements can be used to fine-tune properties such as potency, selectivity, lipophilicity, and metabolic stability. nih.gov For instance, the 2(3H)-benzoxazolone heterocycle and its bioisosteric surrogates are known to mimic phenol (B47542) or catechol moieties in a more metabolically stable form. ucl.ac.be This approach can help overcome issues with poor pharmacokinetics or stability of a lead compound. ucl.ac.be The application of bioisosterism to the this compound core allows for the exploration of new chemical space and the potential discovery of novel therapeutic agents. nih.gov

In Vitro Biological Activity Spectrum of Derivatives

Derivatives of this compound have been shown to possess a broad spectrum of in vitro biological activities. These activities are often evaluated against various microbial strains and in assays designed to measure anti-inflammatory and antiplasmodial effects.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Numerous studies have demonstrated the antimicrobial potential of this compound derivatives against a range of bacteria and fungi.

One study reported that 1-(hydroxymethyl)-2,1-benzisoxazol-3(1H)-one and its analogues exhibited broad-spectrum antimicrobial activity. nih.gov Some of these analogues showed notable antipseudomonal activity in agar (B569324). nih.gov In another study, a series of newly synthesized benzisoxazole derivatives displayed moderate antimicrobial activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi, as well as the Gram-positive bacterium Bacillus subtilis. scispace.comresearchgate.net

The introduction of different substituents onto the benzisoxazole core can significantly influence the antimicrobial efficacy. For example, certain 3-substituted-2,1-benzisoxazoles have been tested against various bacterial and fungal strains. researchgate.net The compound benzo[c]isoxazol-3-yl-phenyl-methanone was identified as having activity against the fungal strain Geotrichum candidum. researchgate.net

Furthermore, the synthesis of biheterocyclic compounds, where the benzisoxazole moiety is coupled with another heterocyclic system like benzimidazole, has yielded derivatives with good antibacterial activity. niscpr.res.in Some of these compounds also showed promising antifungal activity. niscpr.res.in The table below summarizes the antimicrobial activity of selected this compound derivatives.

| Compound/Derivative | Target Organism(s) | Observed Activity |

| 1-(hydroxymethyl)-2,1-benzisoxazol-3(1H)-one analogues | Pseudomonas species | Interesting antipseudomonal activity in agar nih.gov |

| Unsubstituted phenyl ring benzisoxazole derivative | Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Bacillus subtilis | Good antibacterial activity scispace.com |

| Benzo[c]isoxazol-3-yl-phenyl-methanone (3) | Geotrichum candidum | Antimicrobial activity researchgate.net |

| 2-((2-benzisoxazol-3-yl)ethyl)-1H-benzimidazole derivatives (3a-f) | Various bacteria | Good antibacterial activity niscpr.res.in |

| 2-((2-benzisoxazol-3-yl)ethyl)-1H-benzimidazole derivatives (3a, b, c, d) | Various fungi | Promising antifungal activity niscpr.res.in |

| 3-hydroxytriazolobenzisoxazole | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Some antibacterial activity jocpr.com |

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. Various in vitro assays are used to screen these compounds for their ability to inhibit inflammatory pathways.

A series of synthesized benzisoxazole derivatives were evaluated for their anti-inflammatory activities, with some compounds bearing electron-withdrawing nitro groups showing good activity. scispace.com In another study, compounds 4a and 4e from a series of 1,2-benzisoxazole (B1199462) derivatives demonstrated significant in vitro anti-inflammatory activity, comparable to the standard drug Diclofenac sodium. innovareacademics.in

The mechanism of anti-inflammatory action is also a subject of investigation. For instance, docking studies have been performed on 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives to evaluate their potential to inhibit enzymes like COX-2 and thromboxane, which are involved in the inflammatory response. sphinxsai.com The results of these in silico studies were supported by in vitro anti-inflammatory assays, where several compounds showed significant activity. sphinxsai.com

The table below presents a summary of the anti-inflammatory activity of selected this compound derivatives.

| Compound/Derivative | Assay/Target | Observed Activity |

| Benzisoxazoles 9f and 9g (with nitro groups) | Not specified | Good anti-inflammatory activity scispace.com |

| 1,2-Benzisoxazole derivatives 4a and 4e | In vitro anti-inflammatory assay | Significant activity, similar to Diclofenac sodium innovareacademics.in |

| 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives (5a, 5b, 5c, 5f, 5g, 5i) | HRBC membrane stabilization method | Significant anti-inflammatory activity sphinxsai.com |

| 2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20) | Inhibition of microglial inflammation | Promising anti-inflammatory effects nih.gov |

Antiplasmodial Activity

The search for new drugs to combat malaria has led to the investigation of this compound derivatives for their antiplasmodial activity, specifically against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A study on a series of 3-substituted-2,1-benzisoxazoles tested their in vitro antiplasmodial activity against a chloroquine-resistant strain of P. falciparum (FcB1). researchgate.net The compound benzo[c]isoxazol-3-ylmethylene-phenyl-amine (an imino-benzisoxazole) was identified as a promising hit against this strain. researchgate.net Another compound, benzo[c]isoxazol-3-yl-phenyl-methanone (a 3-acyl-2,1-benzisoxazole), also showed activity against P. falciparum. researchgate.net

The following table summarizes the antiplasmodial activity of specific this compound derivatives.

| Compound/Derivative | Target Organism | Observed Activity |

| Benzo[c]isoxazol-3-ylmethylene-phenyl-amine (11) | Plasmodium falciparum (FcB1, chloroquine-resistant) | Identified as the best hit against P. falciparum researchgate.net |

| Benzo[c]isoxazol-3-yl-phenyl-methanone (3) | Plasmodium falciparum | Antiplasmodial activity researchgate.net |

Monoamine Oxidase (MAO) Inhibition Profiles and Isoform Specificity (e.g., MAO-A, MAO-B)

Derivatives of 2,1-benzisoxazole, also known as anthranil, have been identified as inhibitors of monoamine oxidase (MAO), a flavoenzyme with two isoforms, MAO-A and MAO-B, that are crucial in the metabolism of neurotransmitters and other amines. nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for neuropsychiatric and neurodegenerative disorders. nih.govnih.gov

A series of synthesized 2,1-benzisoxazole derivatives demonstrated a general preference for inhibiting MAO-B over MAO-A. nih.gov In vitro studies on human MAO revealed that some of these compounds are potent and specific MAO-B inhibitors. nih.govnih.gov For instance, derivative 7a was the most potent MAO-B inhibitor with an IC₅₀ value of 0.017 µM, followed by 7b with an IC₅₀ of 0.098 µM. nih.govnih.gov In contrast, the most effective MAO-A inhibitors from the series, 3l and 5 , displayed significantly higher IC₅₀ values of 5.35 µM and 3.29 µM, respectively. nih.govnih.gov This highlights the potential for developing isoform-specific inhibitors based on the 2,1-benzisoxazole scaffold. This was the first reported instance of MAO inhibition by derivatives of the 2,1-benzisoxazole structural isomer. nih.govnih.gov

It is noteworthy that other isoxazole-containing compounds, such as zonisamide (B549257) and leflunomide, have also been described as MAO inhibitors. nih.gov Zonisamide, a 1,2-benzisoxazole derivative, is a competitive and reversible inhibitor of human MAO-B. nih.gov

Table 1: MAO Inhibition Data for Selected 2,1-Benzisoxazole Derivatives

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Isoform Specificity |

|---|---|---|---|

| 7a | - | 0.017 | MAO-B |

| 7b | - | 0.098 | MAO-B |

| 3l | 5.35 | - | MAO-A |

| 5 | 3.29 | - | MAO-A |

Data sourced from a study on in vitro inhibition of human MAO. nih.govnih.gov

Xanthine (B1682287) Oxidase Inhibitory Effects

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Inhibitors of this enzyme are pursued for the management of conditions associated with high uric acid levels.

While direct studies on the xanthine oxidase inhibitory effects of this compound are not prevalent in the provided search results, research on structurally related benzothiazinone analogues offers some insight. nih.gov For example, 2-amino-4H-1,3-benzothiazin-4-one and 2-guanidino-4H-1,3-benzothiazin-4-one have been shown to inhibit xanthine oxidase with IC₅₀ values of 5.54 µM and 5.60 µM, respectively. nih.gov These findings suggest that the broader class of bicyclic heterocyclic compounds containing a nitrogen and a heteroatom adjacent to a carbonyl group may possess xanthine oxidase inhibitory activity, warranting further investigation into 2,1-benzisoxazole derivatives.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of benzisoxazole derivatives. scispace.comresearchgate.netresearchgate.net The antioxidant activity of these compounds is often evaluated through various assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, superoxide (B77818) radical scavenging, and hydroxyl radical scavenging assays. scispace.comresearchgate.netresearchgate.net

In one study, a series of newly synthesized benzisoxazole derivatives were found to exhibit good antioxidant activities. scispace.com Specifically, compounds bearing electron-donating groups such as methyl (CH₃) and methoxy (B1213986) (OCH₃) groups, like derivatives 9a and 9c , showed prominent antioxidant activity. scispace.com Another study on piperidine-conjugated benzisoxazole derivatives also reported potent antioxidant activities, particularly for compounds with electron-donating substituents. researchgate.net These findings suggest that the antioxidant capacity of benzisoxazole derivatives can be tuned by modifying the substituents on the aromatic ring.

Applications in Materials Science

Investigation as Polymer Stabilizers (e.g., UV Stabilizers for Polyolefins)

The investigation of 2,1-benzisoxazole derivatives as polymer stabilizers, particularly as UV stabilizers, is an emerging area of interest. While direct and extensive research on this compound for this specific application is not detailed in the provided results, the synthesis of novel benzisoxazole 2-oxides has been explored for their potential as UV absorbers. researchgate.net These compounds are structurally related and suggest that the benzisoxazole core has inherent properties that could be beneficial for photostabilization of polymers. Further research is needed to fully evaluate the efficacy of this compound derivatives as UV stabilizers for polyolefins and other polymers.

Utility as Chemical Building Blocks for Complex Heterocyclic Architectures

2,1-Benzisoxazoles, also known as anthranils, are valuable intermediates in organic synthesis. researchgate.net They serve as precursors for the synthesis of a variety of important heterocyclic systems. researchgate.net

Precursors in the Synthesis of Quinoline, Quinazoline, and Acridine Systems

Anthranils are recognized as starting materials for the synthesis of biologically significant heterocycles such as quinolines, quinazolines, and acridines. researchgate.net The transformation of 2,1-benzisoxazoles into these more complex structures often involves ring-opening and subsequent recyclization reactions. For example, the reaction of anthranils can lead to the formation of 2-aminobenzophenones, which are key intermediates in the synthesis of quinazolines. researchgate.net

The synthesis of quinolines from 2,1-benzisoxazole precursors has also been demonstrated through various synthetic methodologies. researchgate.net Similarly, while the direct conversion to acridines is mentioned as a possibility, the specific pathways and conditions are part of the broader utility of these compounds in constructing complex fused heterocyclic systems. researchgate.net The versatility of the 2,1-benzisoxazole scaffold makes it a valuable tool for medicinal and materials chemists.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Benzisothiazol-3(2H)-one and its derivatives under laboratory conditions?

- Methodological Answer : The compound can be synthesized via cyclization of 2-mercaptobenzoic acid with phosphoryl azides (e.g., diphenyl phosphoryl azide) under controlled conditions . Derivatives are often prepared through functionalization at the N1 or C2 positions. For example, methyl esters are synthesized via bromination in CH₂Cl₂ with triethylamine (TEA), yielding intermediates like methyl 2-(3-oxo-1,2-benzisothiazol-2-yl)propanoate (100% yield under optimized conditions) . Modifications using amino acids or fluorinated phenyl groups require coupling agents such as CDI (1,1'-carbonyldiimidazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 1,2-Benzisothiazol-3(2H)-one purity and structure?

- Methodological Answer :

- GC : Purity (>98%) is confirmed via gas chromatography with flame ionization detection (GC-FID) .

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies substituents, e.g., methyl esters (δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry : NIST Standard Reference Database 69 provides electron ionization (EI) spectra for structural validation .

Q. What are the critical safety considerations when handling 1,2-Benzisothiazol-3(2H)-one in laboratory settings?

- Methodological Answer :

- PPE : Use N95 masks, nitrile gloves, and safety goggles to avoid skin/eye contact and inhalation .

- Toxicity : The compound is a skin sensitizer (CLP Skin Sens. 1) and irritant. Pre-employment medical exams should include respiratory function tests for at-risk personnel .

- Disposal : Follow P501 guidelines (incinerate as hazardous waste) and avoid environmental release (P273) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of 1,2-Benzisothiazol-3(2H)-one derivatives for antimicrobial activity?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents like fluorophenyl (e.g., 3c in ) or benzyl groups (e.g., 3d) to modulate lipophilicity and electronic effects.

- Bioassays : Test minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans using broth microdilution (CLSI M07-A9). Derivatives with electron-withdrawing groups (e.g., 3c) show enhanced antifungal activity .

- Data Correlation : Use QSAR models to link logP values (calculated via ChemAxon) with bioactivity trends .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo toxicity data for this compound?

- Methodological Answer :

- Dose Extrapolation : Compare in vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells) with in vivo LD₅₀ values (rat oral), adjusting for metabolic activation (e.g., S9 liver fractions) .

- Species-Specific Factors : Address differences in glutathione conjugation rates, which detoxify reactive metabolites .

- Occupational Data : Cross-reference industrial exposure limits (e.g., DFG MAK values) with experimental models .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of novel derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to SIRT1 (a target for apoptosis-inducing derivatives) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites for nucleophilic substitution .

- Machine Learning : Train models on existing bioactivity data (e.g., MIC values from ) to prioritize synthetic targets.

Q. What methodological approaches are recommended for analyzing the degradation products of 1,2-Benzisothiazol-3(2H)-one under various conditions?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–9) at 37°C, then analyze via LC-MS to identify sulfonic acid derivatives .

- Photolysis : Expose to UV light (254 nm) and monitor degradation using HPLC-DAD, noting formation of benzamide byproducts .

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (>200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.